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[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B1347208 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous therapeutic agents. Its derivatives have garnered significant attention for

their potent inhibitory activity against various protein kinases, which are critical regulators of

cellular processes often dysregulated in diseases like cancer.[1][2] This document provides

detailed methodologies for the synthesis of quinoline-based compounds, protocols for

evaluating their kinase inhibitory activity, and an overview of the structure-activity relationships

that govern their potency and selectivity. Several FDA-approved quinoline-containing

compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and

relevance in clinical oncology.[3]

Part 1: Synthesis of Quinoline-Based Scaffolds
The construction of the quinoline core is a well-established area of organic synthesis, with both

classical and modern methods available to researchers. The choice of synthetic route often

depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methodologies:

Several named reactions form the foundation of quinoline synthesis and are still widely used.[2]

[4] These methods typically involve the condensation and cyclization of anilines with various

carbonyl-containing compounds.[2]
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Skraup Synthesis: This is one of the earliest methods, involving the reaction of aniline with

glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4] While effective, the

reaction can be highly exothermic.[2]

Friedländer Synthesis: This method offers a route to quinolines through the condensation of

an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing an active

alpha-methylene group.[4][5]

Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-

ketoesters. The reaction conditions, particularly temperature, can be controlled to selectively

produce either 4-hydroxyquinolines or 2-hydroxyquinolines.[2]

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is

also used to produce quinolines.[4][6]

Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of

a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids.[6]

Modern Synthetic Methodologies:

Recent advancements have focused on developing more efficient, versatile, and

environmentally friendly methods for quinoline synthesis.

Multicomponent Reactions (MCRs): MCRs have revolutionized the synthesis of complex

molecules by allowing the assembly of multiple reactants in a single step, which saves time,

resources, and reduces waste.[4] The Povarov reaction, for instance, involves the

cycloaddition of an aniline, an aldehyde, and an alkene to efficiently generate substituted

quinolines.[4][7]

Catalytic Approaches: The development of catalysts, including Lewis acids, Brønsted acids,

and transition metal complexes, has significantly expanded the scope and applicability of

quinoline synthesis.[4] For example, copper-catalyzed intermolecular decarboxylative

cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-

substituted quinolines.[8]

Experimental Protocol: Friedländer Annulation for Quinoline Synthesis
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This protocol describes a general procedure for the synthesis of a polysubstituted quinoline

from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.[2]

Materials:

2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)

Carbonyl compound with α-methylene group (e.g., dimedone, ethyl acetoacetate)

Catalyst (e.g., P₂O₅/SiO₂, trifluoroacetic acid, or KOH)

Solvent (e.g., ethanol, or solvent-free conditions)

Round-bottom flask

Reflux condenser

Magnetic stirrer and heat source

Thin Layer Chromatography (TLC) apparatus

Silica gel for column chromatography

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Procedure:

Combine the 2-aminoaryl ketone (1 equivalent), the active methylene compound (1.1-1.5

equivalents), and the catalyst in a suitable reaction vessel.[2]

If using a solvent, add it to the reaction vessel.

Heat the reaction mixture under reflux, or at the temperature specified by the chosen catalyst

and solvent system.

Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
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Upon completion, cool the reaction mixture to room temperature.

If the product precipitates, collect it by filtration. Otherwise, concentrate the reaction mixture

under reduced pressure.

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with

water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.[2]

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain the pure substituted quinoline.[2]

Visualization of Synthetic Workflow:
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General Synthetic Workflow for Quinoline-Based Inhibitors

Starting Materials
(Anilines, Carbonyls)

Quinoline Core Synthesis
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Caption: A generalized workflow for the synthesis of quinoline-based kinase inhibitors.

Part 2: Structure-Activity Relationship (SAR) of
Quinoline-Based Kinase Inhibitors
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The biological activity of quinoline derivatives is highly dependent on the nature and position of

substituents on the quinoline ring system.[1] SAR studies are crucial for optimizing the potency

and selectivity of these inhibitors.

Key Structural Features and Their Impact on Activity:

Position 4: Substitution at the 4-position of the quinoline ring is critical for activity against

many kinases. An anilino group at this position is a common feature in many potent

inhibitors, as it can form key hydrogen bonds with the hinge region of the kinase active site.

[9]

Positions 6 and 7: The 6- and 7-positions are often substituted with solubilizing groups or

moieties that can extend into other pockets of the ATP-binding site, thereby enhancing

potency and selectivity. For example, in EGFR inhibitors, 6,7-bis(2-methoxyethoxy)

substitution is a known feature.[1]

Quinoline vs. Quinazoline Core: Both quinoline and quinazoline scaffolds are prevalent in

kinase inhibitors. The choice between these two cores can influence the overall shape and

electronic properties of the molecule, affecting its binding affinity for the target kinase.[1][10]

Quantitative Data on Kinase Inhibitory Activity:

The following table summarizes the in vitro inhibitory activities of representative quinoline and

quinazoline analogs against key cancer-related kinases, illustrating important SAR trends.
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Compound
ID

Core
Scaffold

R1
(Position 4)

R2
(Position
6/7)

Target
Kinase

IC50 (nM)

Gefitinib Quinazoline
3-chloro-4-

fluoroaniline
7-methoxy EGFR 17.1

Erlotinib Quinazoline
3-

ethynylaniline

6,7-bis(2-

methoxyetho

xy)

EGFR 33.25

Lapatinib Quinazoline

3-chloro-4-

((3-

fluorobenzyl)

oxy)aniline

6-((5-((2-

(methylsulfon

yl)ethyl)amin

o)methyl)fura

n-2-yl)

EGFR/HER2 -

Compound

27
Quinoline

4-(2-

fluorophenox

y)

6,7-

disubstituted
c-Met 1.04

Compound

28
Quinoline

4-(2-

fluorophenox

y)

6,7-

disubstituted
c-Met 1.86

Compound

21
Quinoline

4-(3,4,5-

trimethoxyph

enylamino)-3-

carbonitrile

6,7-

disubstituted
Src 35

Data compiled from multiple sources.[1][11]

Part 3: Experimental Protocols for Kinase Inhibition
Assays
Evaluating the inhibitory potential of newly synthesized quinoline derivatives is a critical step in

the drug discovery process. In vitro kinase assays are commonly used to determine the

potency (e.g., IC50 value) of a compound against a specific kinase.
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Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence

of an inhibitor using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP

produced.[12]

Materials:

Kinase of interest (e.g., EGFR, VEGFR-2)

Kinase substrate peptide

ATP

Quinoline-based inhibitor (test compound)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]

ADP-Glo™ Kinase Assay Kit (Promega or similar)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation:

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

Create a serial dilution of the test compound in DMSO.[12]

Kinase Reaction:

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase

assay buffer. The optimal concentrations of each component should be determined

empirically.[12]
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In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to

each well.

Add 2.5 µL of the kinase to each well.

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

[12]

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

Incubate the plate at 30°C for 60 minutes.[12]

ADP Detection:

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the

remaining ATP.[12]

Add 20 µL of Kinase Detection Reagent to each well.

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a

luminescent signal.[12]

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader. The luminescent signal is

proportional to the amount of ADP produced and thus to the kinase activity.[12]

Plot the luminescence signal against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Visualization of Kinase Inhibition Assay Workflow:
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Kinase Inhibition Assay Workflow (Luminescence-Based)

Compound Preparation
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Caption: A step-by-step workflow for a luminescence-based kinase inhibition assay.

Part 4: Signaling Pathways Targeted by Quinoline-
Based Kinase Inhibitors
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Quinoline-based inhibitors often target kinases that are key components of signaling pathways

involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is

essential for rational drug design and for interpreting the biological effects of the inhibitors.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon

activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events,

including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways promote

cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of

many cancers.

Visualization of a Simplified EGFR Signaling Pathway:
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Simplified EGFR Signaling Pathway
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Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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